
5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic chemistry has explored the synthesis of novel heterocyclic compounds derived from various starting materials, indicating a significant interest in developing new molecules with potential biological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the diversity of molecular structures that can be derived from specific chemical frameworks (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Additionally, the study of molecular interactions, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provides a detailed look at how specific structural components of a compound can interact with biological targets. This research offers valuable insights into the design of compounds with tailored biological activities, highlighting the importance of structural analysis in drug discovery (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
Potential Biological Activities
The exploration of compounds with specific structural features for their antimicrobial and anti-inflammatory properties has been a continuous area of research. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the ongoing efforts to discover new therapeutic agents. These studies not only contribute to the understanding of the structure-activity relationships but also to the development of new strategies for treating diseases (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Moreover, the development of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers as potent bacterial biofilm and MurB inhibitors represents a significant advancement in the quest for effective antibacterial agents. This research underscores the potential of structurally complex compounds in addressing the challenges of bacterial resistance and biofilm formation (Ahmed E. M. Mekky, S. Sanad, 2020).
properties
IUPAC Name |
1-methyl-5-phenylmethoxy-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25-16-21(30-17-18-7-3-2-4-8-18)20(28)15-19(25)23(29)27-13-11-26(12-14-27)22-9-5-6-10-24-22/h2-10,15-16H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKNRSQPQPTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)
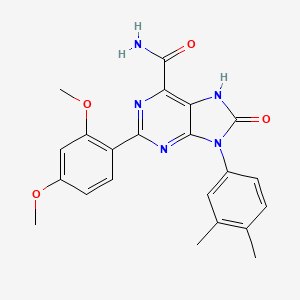
![1-[3-Hydroxy-2-(2-phenylethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983506.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)
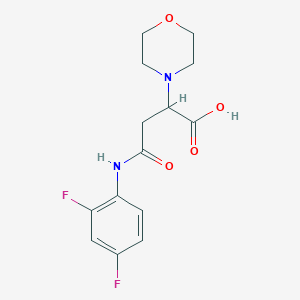
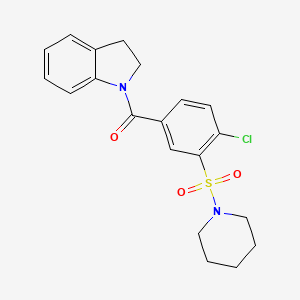
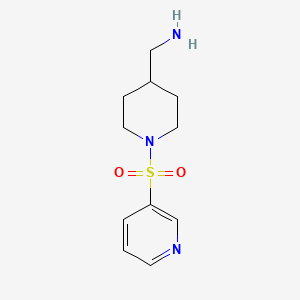
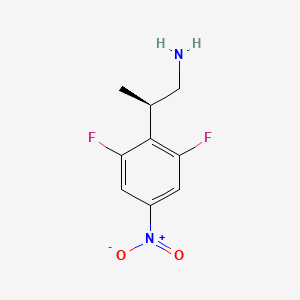
amino}propanoic acid](/img/structure/B2983518.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide](/img/structure/B2983520.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2983522.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)